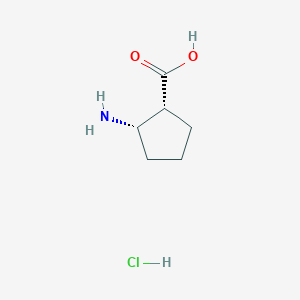

Ácido (1R,2S)-2-aminociclopentano-1-carboxílico Clorhidrato

Descripción general

Descripción

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a derivative of 2-aminocyclopentanecarboxylic acid, which is a conformationally constrained β-amino acid. This compound has been of interest due to its presence in natural sources and its role as a component of the antibiotic amipurimycin . The cis configuration refers to the geometric orientation of the amino and carboxyl groups on the cyclopentane ring.

Synthesis Analysis

The synthesis of related compounds has been reported in various studies. For instance, the synthesis of diastereoisomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid has been achieved, which includes the cis isomer with respect to the hydroxy and carboxyl group . Another study describes the synthesis of cis-2-aminocyclohexanols, which are structurally similar to the compound of interest . The synthesis of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid also provides insights into the methods that could be adapted for synthesizing cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of cis-2-aminocyclopentanecarboxylic acid derivatives has been explored through various techniques, including X-ray crystallography. For example, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were studied using X-ray crystallography, revealing that the cis isomer molecules are linked by strong hydrogen bonding in the solid state . This information is relevant to understanding the molecular structure of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of cis-2-aminocyclopentanecarboxylic acid and its derivatives has been explored in the context of peptide synthesis and the formation of heterocyclic compounds . The study of cis-2-aminocyclohex-4-enecarboxylic acid as a building block for helical foldamers also provides insights into the potential chemical reactions and applications of similar β-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-aminocyclopentanecarboxylic acid derivatives have been characterized in several studies. For instance, the synthesis and characterization of diastereoisomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid provide data on the purity and lack of significant inhibition of bacterial growth or effectiveness against Jensen sarcoma cells in tissue culture . The X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid offer additional physical data, including the zwitterionic nature of the compounds in the solid state .

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Este compuesto se utiliza en la síntesis de péptidos . Los péptidos son cadenas cortas de aminoácidos que son los bloques de construcción de las proteínas. Este compuesto se puede utilizar para crear secuencias de péptidos específicas para fines de investigación.

Investigación Farmacéutica

“Ácido (1R,2S)-2-aminociclopentano-1-carboxílico Clorhidrato” se utiliza en la investigación farmacéutica. Es una forma modificada del clorhidrato de ciclobenzaprina, un relajante muscular esquelético utilizado para el tratamiento del dolor agudo y los espasmos musculares.

Estudios del Sistema Nervioso Central

Este compuesto actúa sobre el sistema nervioso central inhibiendo la liberación de neurotransmisores desde la médula espinal. Esto ayuda a reducir el dolor y la tensión muscular, lo que lo hace útil en estudios relacionados con el manejo del dolor y los trastornos neuromusculares.

Síntesis Química

“this compound” se puede utilizar en la síntesis química . Su estructura y propiedades específicas se pueden utilizar en la síntesis de otras moléculas complejas.

Química Analítica

Este compuesto se puede utilizar en química analítica. Técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) se pueden utilizar para analizar este compuesto.

Investigación de Propiedades Biológicas

El compuesto presenta potentes propiedades farmacológicas, como la relajación muscular esquelética y los efectos analgésicos. Se utiliza para el tratamiento del dolor agudo y los espasmos musculares. Por lo tanto, se puede utilizar en la investigación de propiedades biológicas, particularmente en el campo de la farmacología.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926072 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128110-37-2, 18414-30-7 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)